
5-(Piperidin-4-yl)imidazolidine-2,4-dione
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For the related compound “5-methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione”, the InChI code is1S/C9H15N3O2/c1-9 (6-2-4-10-5-3-6)7 (13)11-8 (14)12-9/h6,10H,2-5H2,1H3, (H2,11,12,13,14) . This code provides a unique representation of the compound’s molecular structure.
Scientific Research Applications
Pharmaceutical Applications
Imidazolidine derivatives, including those similar to 5-(Piperidin-4-yl)imidazolidine-2,4-dione, are known for their therapeutic potential. They have been utilized in various pharmaceutical applications due to their biological activity. For instance, they can serve as a chiral auxiliary and ligand for asymmetric catalysis in drug synthesis .
Cancer Research
Compounds like 5-(Piperidin-4-yl)imidazolidine-2,4-dione may be investigated for their potential role in cancer research. Tankyrase inhibition is a significant area of study, and molecules that can inhibit tankyrase enzymes are valuable due to their roles in cellular processes related to cancer .
Drug Development
The heterocyclic structure of imidazolines, which is similar to that of 5-(Piperidin-4-yl)imidazolidine-2,4-dione, is extensively used in biological research. The synthesis of new derivatives has been a focus in medical research due to their pharmacological relevance in various diseases .
Piperidine Derivatives Research
As a piperidine derivative, 5-(Piperidin-4-yl)imidazolidine-2,4-dione may be part of studies involving the formation of various piperidine derivatives. These studies include intra- and intermolecular reactions leading to substituted piperidines and piperidinones, which are significant in chemical synthesis .
Safety and Hazards
The safety and hazards of a compound can be determined by its Material Safety Data Sheet (MSDS). For the related compound “3-methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride”, the hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
5-piperidin-4-ylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c12-7-6(10-8(13)11-7)5-1-3-9-4-2-5/h5-6,9H,1-4H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEALRKAINBDHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperidin-4-yl)imidazolidine-2,4-dione | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

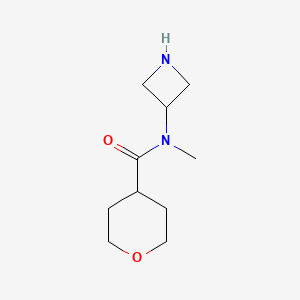

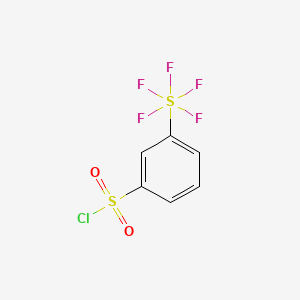

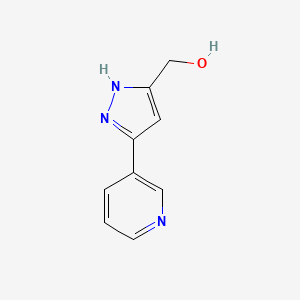
![2-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1425908.png)
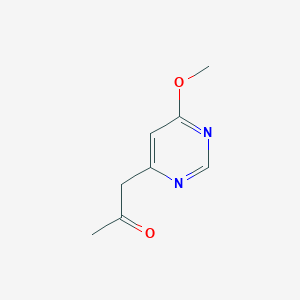
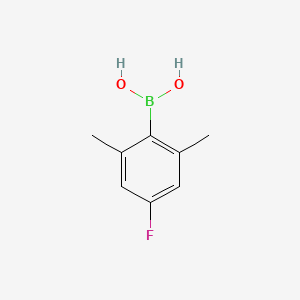
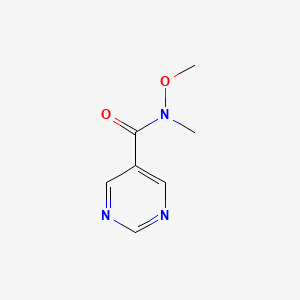
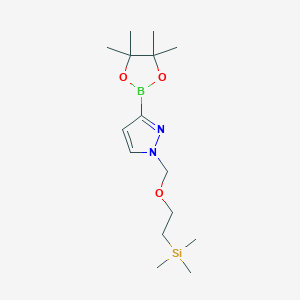

![5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B1425917.png)
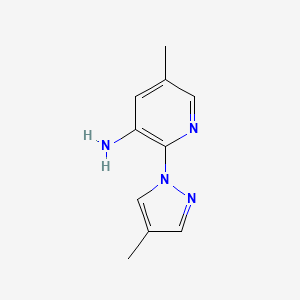
![1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B1425919.png)